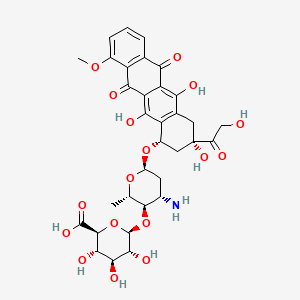

Epirubicin glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

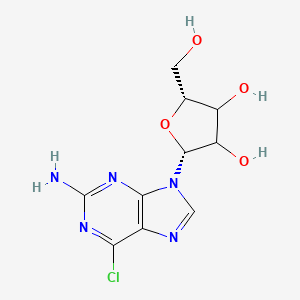

Epirubicin glucuronide is a metabolite of epirubicin, an anthracycline antineoplastic drug primarily used in the treatment of various cancers, including breast, gastric, lung, and ovarian cancers, as well as lymphomas . This compound is formed through the process of glucuronidation, which involves the conjugation of epirubicin with glucuronic acid . This metabolite plays a crucial role in the detoxification and elimination of epirubicin from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Epirubicin glucuronide is synthesized through the enzymatic process of glucuronidation, catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This reaction typically occurs in the liver, where epirubicin is conjugated with glucuronic acid to form this compound . The reaction conditions involve the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and optimal pH and temperature conditions for the enzyme activity .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT2B7 enzymes expressed in cellular systems . The process includes the extraction and purification of the enzyme, followed by the enzymatic reaction with epirubicin and UDPGA under controlled conditions . The resulting this compound is then purified using chromatographic techniques to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

Epirubicin glucuronide primarily undergoes hydrolysis and reduction reactions . Hydrolysis of the glucuronide conjugate can occur in the presence of beta-glucuronidase, leading to the release of free epirubicin . Reduction reactions involve the conversion of this compound to its dihydro derivative, epirubicinol glucuronide .

Common Reagents and Conditions

Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.

Reduction: Reducing agents such as sodium borohydride, mild acidic conditions.

Major Products Formed

Hydrolysis: Free epirubicin.

Reduction: Epirubicinol glucuronide.

Applications De Recherche Scientifique

Epirubicin glucuronide has several scientific research applications, particularly in the fields of medicine and pharmacology . It is used as a model compound to study the pharmacokinetics and metabolism of epirubicin . Additionally, it serves as a substrate for investigating the activity and specificity of UGT2B7 and other glucuronosyltransferases . In cancer research, this compound is utilized to understand the mechanisms of drug resistance and the role of glucuronidation in the detoxification of chemotherapeutic agents .

Mécanisme D'action

Epirubicin glucuronide exerts its effects primarily through its role in the detoxification and elimination of epirubicin . The glucuronidation process increases the water solubility of epirubicin, facilitating its excretion via the biliary and renal pathways . This process helps to reduce the systemic toxicity of epirubicin and enhances its therapeutic efficacy . The molecular targets involved in this mechanism include UGT2B7 and other glucuronosyltransferases .

Comparaison Avec Des Composés Similaires

Epirubicin glucuronide is unique among anthracycline metabolites due to its specific glucuronidation pathway . Similar compounds include doxorubicin glucuronide and daunorubicin glucuronide, which are also formed through glucuronidation but exhibit different pharmacokinetic and pharmacodynamic properties . This compound is favored for its reduced cardiotoxicity and faster elimination compared to other anthracyclines.

List of Similar Compounds

- Doxorubicin glucuronide

- Daunorubicin glucuronide

- Idarubicin glucuronide

Propriétés

Numéro CAS |

92137-84-3 |

|---|---|

Formule moléculaire |

C33H37NO17 |

Poids moléculaire |

719.6 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,6R)-4-amino-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H37NO17/c1-10-29(50-32-28(43)26(41)27(42)30(51-32)31(44)45)13(34)6-17(48-10)49-15-8-33(46,16(36)9-35)7-12-19(15)25(40)21-20(23(12)38)22(37)11-4-3-5-14(47-2)18(11)24(21)39/h3-5,10,13,15,17,26-30,32,35,38,40-43,46H,6-9,34H2,1-2H3,(H,44,45)/t10-,13-,15-,17-,26-,27-,28+,29-,30-,32+,33-/m0/s1 |

Clé InChI |

PXOMSWXCVZBBIV-PQKSKRJKSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)

![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)